2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide
Description
The compound 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a structurally complex molecule featuring multiple pharmacophoric motifs. Its core structure includes:
- A 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group, which is known to enhance electron density and metabolic stability .
- A pyrazole ring with an amino group at position 5, a methylthio group at position 3, and a 1,2,4-oxadiazol-5-yl substituent at position 2.
- An N-(3-chloro-4-fluorophenyl)acetamide side chain, where the chloro and fluoro substituents are positioned para and meta, respectively. Halogenated aromatic groups are common in drug design for their ability to modulate binding affinity and metabolic resistance .
Properties
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN6O4S/c1-32-15-7-4-11(8-16(15)33-2)20-27-21(34-29-20)18-19(25)30(28-22(18)35-3)10-17(31)26-12-5-6-14(24)13(23)9-12/h4-9H,10,25H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPHUMVWXXOCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=C(C=C4)F)Cl)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of the compound involves multiple steps including the formation of oxadiazole and pyrazole rings. The structural components contribute significantly to its biological activity:
- Oxadiazole moiety : Known for its broad spectrum of biological activities including anticancer properties.
- Pyrazole ring : Associated with various pharmacological effects.
- Chloro-fluorophenyl group : Enhances lipophilicity and potentially increases bioavailability.
Cytotoxicity Evaluation
Recent studies have shown that compounds related to the oxadiazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound demonstrated potent cytotoxicity in vitro against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12c | HCT-116 | 1.61 | Tubulin polymerization inhibition |
| 12c | HeLa | >100 | Apoptosis induction |
| 5f | MCF-7 | 36 | Caspase activation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a chemotherapeutic agent.
The proposed mechanisms by which this compound exerts its cytotoxic effects include:
- Inhibition of Tubulin Polymerization : Similar to other oxadiazole derivatives, it disrupts microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis : The compound has been shown to promote apoptotic pathways in cancer cells, evidenced by increased caspase activity and morphological changes consistent with apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing context for the efficacy of this compound:
- Cytotoxicity Comparison : Compounds with similar structures have shown superior cytotoxicity compared to standard chemotherapeutics like Imatinib and Gefitinib. For example, compound 12c exhibited a mean percent growth inhibition (GI) of 72.68% at a concentration of 10 µM .
- Apoptotic Activity : Studies indicated that compounds inducing apoptosis also led to significant morphological changes in treated cells, such as shrinkage and detachment from the culture surface .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares structural homology with several acetamide derivatives, differing primarily in substituent patterns and heterocyclic moieties. Below is a comparative analysis based on the evidence:
Table 1: Structural Comparison of Key Analogues
Key Structural and Functional Differences
Heterocyclic Core: The target compound’s 1,2,4-oxadiazole ring (vs. 1,2,4-triazole in ) offers greater rigidity and electronic effects, which may influence receptor binding or stability . The pyrazole ring in the target compound (vs. triazole in analogs) provides distinct hydrogen-bonding capabilities due to its amino and methylthio groups .
Aromatic Substituents: The 3,4-dimethoxyphenyl group on the oxadiazole (vs. The N-(3-chloro-4-fluorophenyl)acetamide side chain (vs. 2-chloro-4-methylphenyl in or trifluoromethylphenyl in ) combines halogens at adjacent positions, which may improve steric and electronic complementarity in target binding .
Functional Group Variations: Methylthio (SMe) vs. Amino Group: The pyrazole’s amino group (position 5) is conserved across analogs, suggesting its critical role in hydrogen-bond interactions.
Implications of Substituent Variations
Physicochemical Properties
- Lipophilicity : The methylthio group and 3,4-dimethoxyphenyl substituent likely increase logP values compared to analogs with fewer hydrophobic groups, influencing absorption and distribution .
- Metabolic Stability : The 3-chloro-4-fluorophenyl group may reduce oxidative metabolism, a feature observed in halogenated pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
